molecular formula C12H16N4O3 B2868371 4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid CAS No. 1374408-46-4

4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Cat. No.: B2868371
CAS No.: 1374408-46-4
M. Wt: 264.285
InChI Key: NGHQCXMOSCDQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a novel chemical building block designed for research and development, belonging to the triazolopyridazine class of heterocyclic compounds. This compound is intended for scientific research and further manufacturing use only, and is not approved for direct human or veterinary use. The triazolopyridazine scaffold is of significant interest in medicinal chemistry and drug discovery. Scientific literature indicates that this core structure is a privileged pharmacophore in the development of potential therapeutic agents. Specifically, triazolopyridazine derivatives have demonstrated promising anticryptosporidial activity in phenotypic screenings, representing a critical research area for addressing severe diarrheal diseases caused by Cryptosporidium parasites . Furthermore, recent studies highlight the application of triazolopyridazine derivatives as potent inhibitors of key oncology targets, including c-Met and Pim-1 kinases . These inhibitors can induce cell cycle arrest and promote apoptosis in cancer cell lines, making the scaffold a valuable template for developing novel anticancer agents . The structural features of this compound—comprising a triazolopyridazine head group linked to a butanoic acid chain—are consistent with established structure-activity relationship (SAR) principles for this chemical class. Researchers can utilize this molecule as a key intermediate to explore structure-activity relationships, particularly through further functionalization of the carboxylic acid moiety .

Properties

IUPAC Name

4-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-8(2)19-11-7-6-10-14-13-9(16(10)15-11)4-3-5-12(17)18/h6-8H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHQCXMOSCDQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCCC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid typically involves the following steps:

  • Formation of the Triazolo[4,3-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate.

  • Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions.

  • Attachment of the Butanoic Acid Moiety: The final step involves the attachment of the butanoic acid group to the triazolo[4,3-b]pyridazine core.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the butanoic acid moiety to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction of the triazolo[4,3-b]pyridazine core to produce simpler derivatives.

  • Substitution Reactions: Replacement of the isopropoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution Reactions: Nucleophiles such as alkyl halides and aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced triazolo[4,3-b]pyridazine derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the isopropoxy group.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its biological activity, including potential antimicrobial and antitumor properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is unique due to its specific structural features and potential applications. Similar compounds include other triazolo[4,3-b]pyridazine derivatives, which may have different substituents or functional groups. These compounds can be compared based on their chemical properties, biological activities, and industrial uses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid, highlighting substituent variations and their implications:

Compound Name R (Position 6) Acid Group Molecular Weight Key Properties/Activities Reference
This compound Isopropoxy Butanoic acid 236.23* Enhanced lipophilicity, potential metabolic stability
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid Methoxy Butanoic acid 236.23 Reduced steric bulk, higher solubility
4-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid Chloro Butanoic acid N/A Precursor for functionalization; reactive site for coupling
2-cyclopentyl-4-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid (Compound 25) Phenyl Benzoic acid N/A Increased aromaticity, potential kinase inhibition
1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (Compound 24) Isopropyl Piperidine-4-carboxylic acid N/A BRD4 bromodomain inhibition; cytotoxic activity
PF-4254644 (c-Met inhibitor) 1-Methyl-1H-pyrazol-4-yl Quinoline-linked N/A High selectivity for c-Met kinase; optimized pharmacokinetics

*Molecular weight inferred from methoxy analogue due to structural similarity.

Key Observations:

Substituent Effects at Position 6: Isopropoxy vs. Methoxy: The isopropoxy group confers greater steric bulk and lipophilicity, which may improve membrane permeability and metabolic stability compared to methoxy . Phenyl and Heteroaryl Groups: Aromatic substituents (e.g., phenyl in Compound 25) enhance π-π stacking interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Acid Group Variations: Butanoic Acid vs. Benzoic Acid: The butanoic acid chain offers flexibility and a longer linker for target engagement, whereas benzoic acid (Compound 25) may restrict conformational mobility, affecting binding affinity .

Kinase Inhibition: PF-4254644 demonstrates the importance of substituent optimization; its 1-methylpyrazole group and quinoline linkage contribute to c-Met selectivity .

Synthetic Accessibility :

  • The chloro derivative () is a common precursor for synthesizing analogues via Suzuki coupling or nucleophilic displacement, enabling rapid diversification .
  • The methoxy and isopropoxy analogues likely follow similar synthetic routes, with alkoxylation steps introducing the respective substituents .

Biological Activity

The compound 4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which has gained attention for its potential biological activities, particularly as a bromodomain inhibitor. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a triazolo-pyridazine core with an isopropoxy group and a butanoic acid moiety. The presence of these functional groups is critical for its interaction with biological targets.

1. Bromodomain Inhibition

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-b]pyridazine derivatives as inhibitors of bromodomain-containing proteins such as BRD4. These proteins play significant roles in epigenetic regulation and are implicated in various cancers.

  • Inhibition Studies : The compound was evaluated using an AlphaScreen assay , which revealed micromolar IC50 values against BRD4 BD1. The binding modes were characterized through crystallography, indicating effective interactions between the compound and key residues in the bromodomain .

2. Anti-inflammatory Activity

Research has shown that derivatives of triazole can exhibit anti-inflammatory properties. For instance:

  • Cytokine Modulation : Compounds similar to this compound were tested for their effects on cytokine release in peripheral blood mononuclear cells (PBMC). Significant reductions in TNF-α and IL-6 levels were observed at specific concentrations, indicating potential immunomodulatory effects .

3. Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been documented against various pathogens.

  • Activity Against Bacteria : Studies reported that triazole derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may share similar antimicrobial mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

Substituent Effect on Activity Notes
Isopropoxy groupEnhances binding affinityCritical for interaction with BRD4
Butanoic acid moietyContributes to solubility and bioavailabilityImproves pharmacokinetic properties
Variations at R1/R2 sitesAlters inhibitory potencySpecific substitutions can enhance or diminish activity

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Bromodomain Inhibition : A study demonstrated that modifications to the triazolo-pyridazine scaffold could lead to enhanced inhibitory effects on BRD4 BD1. Compounds with specific substitutions showed improved IC50 values compared to unmodified versions .
  • Immunomodulatory Effects : Another investigation assessed the impact of triazole derivatives on cytokine release in LPS-stimulated PBMC cultures. The results indicated that certain derivatives significantly reduced TNF-α levels while increasing IL-10 production, suggesting potential therapeutic applications in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.